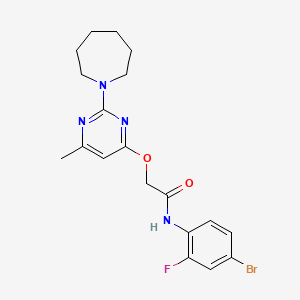

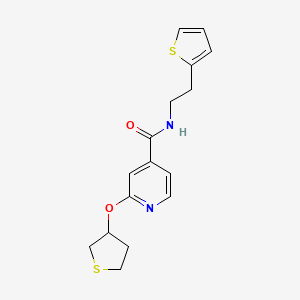

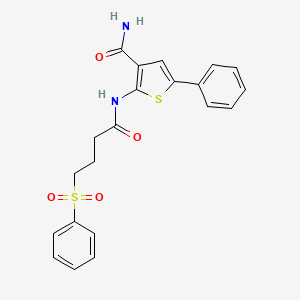

![molecular formula C14H14N2O3S B2823264 N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide CAS No. 145260-32-8](/img/structure/B2823264.png)

N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide

Description

“N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O3S . It has a molecular weight of 290.34 . The compound is also known as EMBZBHS and is a sulfonohydrazide derivative.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was obtained by a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . Another study reported the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Scientific Research Applications

Pb2+ Ion Sensor

The compound has been used in the fabrication of a sensor for Pb2+ ions . The sensor was developed by synthesizing the compound through a simple condensation approach and then fabricating it onto a flat-glassy carbon electrode (GCE) with nafion, a conducting binder. This sensor exhibited higher sensitivity, large-dynamic concentration ranges, long-term stability, and improved electrochemical performances towards Pb2+ ions .

Antimycobacterial Activity

The compound has shown potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . It has been found to have a low cytotoxicity and very high selectivity indexes (SI = 2216), making it a promising candidate for the development of new chemotherapeutic agents to combat infectious agents .

Enoyl-ACP Reductase Inhibitor

The compound has demonstrated in vitro inhibition capacity against enoyl-ACP reductase . Enoyl-ACP reductase is an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, and inhibitors of this enzyme are considered potential anti-tuberculosis agents .

Antioxidant Activity

The compound has shown potent antioxidant capabilities . It has been found to reduce malondialdehyde (MDA) levels and increase reduced glutathione (GSH), which are indicators of antioxidant activity .

Low Acute Toxicity

Compared to isoniazid, a first-line anti-tuberculosis drug, the compound has demonstrated lower acute toxicity for intraperitoneal administration . This suggests that it could be a safer alternative for the treatment of tuberculosis .

Environmental and Healthcare Applications

The compound has potential applications in environmental and healthcare fields as a sensor for toxic heavy cationic pollutants . The sensor offers a cost-effective organic ligand that can be considered as a viable alternative for effectively detecting and removing hazardous and carcinogenic Pb2+ from real water samples .

properties

IUPAC Name |

N-[(E)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEDWKGLPDLJII-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332654 | |

| Record name | N-[(E)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide | |

CAS RN |

145260-32-8 | |

| Record name | N-[(E)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

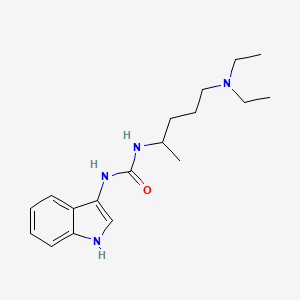

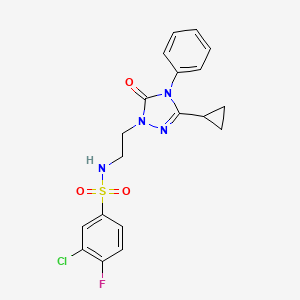

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)

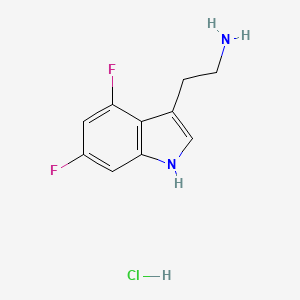

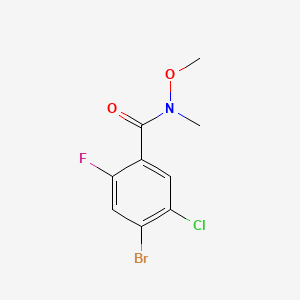

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2823194.png)

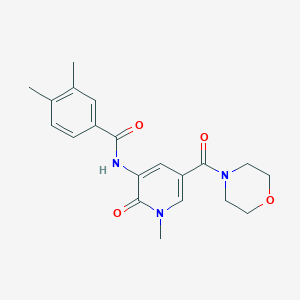

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)

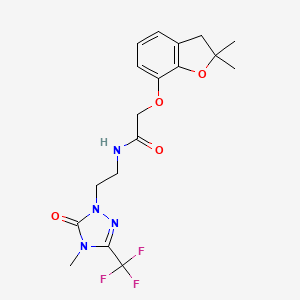

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)